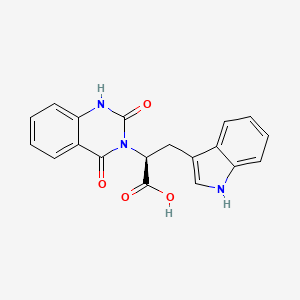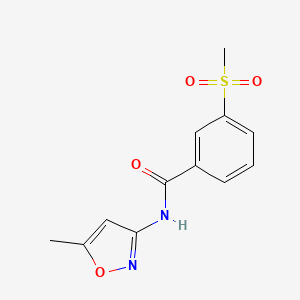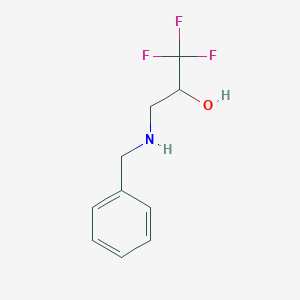![molecular formula C19H23N5O3S B2523704 2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide CAS No. 301354-10-9](/img/structure/B2523704.png)
2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfanyl acetamide derivatives typically involves multi-step reactions starting from basic precursors. For instance, the synthesis of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides involved converting benzoic acid into various intermediates before the final reaction with N-alkyl/aryl substituted 2-bromoacetamide . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides started from 4-chlorophenoxyacetic acid and involved esterification, hydrazide formation, ring closure, and final substitution reactions . These methods suggest that the synthesis of the compound would also require careful planning of the synthetic route and selection of appropriate reagents and conditions.
Molecular Structure Analysis
The molecular structure of sulfanyl acetamide derivatives is characterized by the presence of a sulfanyl group attached to an acetamide moiety. The crystal structures of some derivatives show a folded conformation around the methylene carbon atom of the thioacetamide bridge . The vibrational spectroscopic signatures and the effect of rehybridization and hyperconjugation on the dimer molecule of a related compound were studied using quantum computational approaches, revealing non-planar structures and various intra- and intermolecular interactions . These findings suggest that the compound "2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide" would also exhibit complex structural features, which could be analyzed using similar computational and spectroscopic methods.
Chemical Reactions Analysis
The chemical reactivity of sulfanyl acetamide derivatives is influenced by the functional groups present in the molecule. The papers do not provide specific reactions for the compound , but they do report on the antiviral and virucidal activities of similar compounds . These activities are likely due to the interactions of the sulfanyl acetamide derivatives with viral components, which could be explored further for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanyl acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly affect these properties. For example, the introduction of an electronegative chlorine atom in the molecule can influence the intramolecular and intermolecular contacts . The antimicrobial and hemolytic activities of these compounds are also important properties that have been investigated, with some derivatives showing promising activity against microbial species . The compound "2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide" would likely have unique physical and chemical properties that could be studied using similar methodologies.
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition
Compounds structurally related to "2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide" have been explored for their potential as glutaminase inhibitors. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated for their ability to inhibit kidney-type glutaminase (GLS), demonstrating potential therapeutic applications in oncology by attenuating the growth of cancer cells (Shukla et al., 2012).
Antimicrobial Activity
Another area of research application for compounds similar to "2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide" is in the development of antimicrobial agents. Various synthesized compounds, including 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, have been evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, showcasing the potential of such compounds in addressing bacterial resistance (Pratibha Sharma et al., 2004).
Antitumor Activity
New 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N- substituted arylacetamides have been synthesized and their antitumor activity evaluated on breast cancer (MCF7) and leukemic cancer (K562) cell lines. The findings suggest that the antitumor activity of these compounds may be related to their ability to bind and block oncogenic tyrosine kinases, highlighting their potential in cancer therapy (Sultani et al., 2017).
Adenosine Receptor Antagonism
Research has also delved into the synthesis and evaluation of compounds like 1,3-dipropyl-8-(1-phenylacetamide-1H-pyrazol-3-yl)-xanthine derivatives as potent A(2B) adenosine receptor antagonists. These compounds have been evaluated for their binding affinities across different adenosine receptors, showing promise in various therapeutic areas (Tabrizi et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-3-4-8-11-24-15-16(23(2)18(27)22-17(15)26)21-19(24)28-12-14(25)20-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,20,25)(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKRXJANAYLSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCC(=O)NC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2523623.png)
![3-((4-phenyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2523624.png)
![Bis(1-[(3-methoxyphenyl)methyl]guanidine), sulfuric acid](/img/structure/B2523626.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2523631.png)


![(1R,5S)-N-(4-fluorophenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2523637.png)

![2-Ethyl-5-((3-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2523639.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2523640.png)

![3-Methylspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2523644.png)